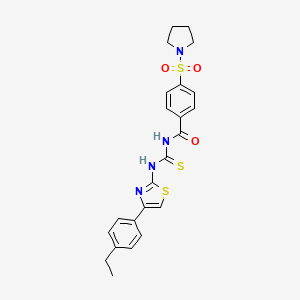

N-((4-(4-ethylphenyl)thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S3/c1-2-16-5-7-17(8-6-16)20-15-32-23(24-20)26-22(31)25-21(28)18-9-11-19(12-10-18)33(29,30)27-13-3-4-14-27/h5-12,15H,2-4,13-14H2,1H3,(H2,24,25,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTWVXZXOPWGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethylphenyl)thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and sulfonamide moieties. Key steps include:

- Formation of Thiazole Core : The thiazole ring is synthesized via cyclization reactions involving thiourea derivatives and appropriate halogenated compounds.

- Coupling with Benzamide : The thiazole derivative is then coupled with a pyrrolidinylsulfonamide to form the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Notably, studies have shown that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

In vitro Studies :

In vitro assays demonstrate that this compound can effectively inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a related compound was found to inhibit CDK9-mediated transcription, leading to reduced levels of anti-apoptotic proteins such as Mcl-1 .

In vivo Studies :

Animal models have been utilized to evaluate the anti-tumor efficacy of these compounds. The chick chorioallantoic membrane (CAM) assay is often employed to assess anti-angiogenic properties, revealing that certain derivatives significantly reduce blood vessel formation, which is critical for tumor growth .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Thiazole Substituents : The presence of electron-donating or withdrawing groups on the thiazole ring can modulate potency.

- Pyrrolidine Modifications : Alterations in the pyrrolidine structure can affect binding affinity to target proteins, impacting overall efficacy.

Case Studies

Several studies have documented the efficacy of thiazole-based compounds:

- Study on Thiazol Derivatives : A study reported that derivatives with specific substitutions showed enhanced cytotoxicity against breast cancer cells, attributed to their ability to induce apoptosis through caspase activation .

- Mechanistic Insights : Another research highlighted the interaction between thiazole derivatives and CDK2/9, suggesting that specific amino acid interactions enhance binding affinity and selectivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((4-(4-ethylphenyl)thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of thiazole derivatives with carbamothioic acid derivatives, followed by sulfonamide formation. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiazole and sulfonamide moieties have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7), liver cancer (HepG2), and others. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have shown that derivatives of thiazole can inhibit the growth of pathogens, suggesting their potential use in treating infections resistant to conventional antibiotics . Molecular docking studies have further elucidated the binding interactions between these compounds and microbial targets, enhancing our understanding of their mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the thiazole or sulfonamide groups can significantly influence biological activity. For example, substituents on the thiazole ring have been shown to enhance anticancer potency by improving binding affinity to target proteins .

Case Studies

- Anticancer Evaluation : A study evaluated a series of thiazole derivatives for their ability to inhibit MCF7 cell proliferation. The most active compounds were found to induce apoptosis through the downregulation of anti-apoptotic proteins .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of thiazole-based compounds against a panel of bacterial strains. Results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and thiourea groups are susceptible to hydrolysis under acidic or basic conditions.

Key Observations :

-

The benzamide hydrolysis yields a carboxylic acid and an amine, as observed in structurally related sulfonamide analogs .

-

Thiourea hydrolysis under basic conditions releases H₂S, forming a urea product.

Alkylation and Acylation

The thiourea group reacts with alkyl halides or acyl chlorides via nucleophilic substitution.

| Reaction Type | Reagents | Conditions | Products | References |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 8h | S-Methylated thiourea | Enhanced lipophilicity; potential for coordination chemistry | , |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-Acetylated derivative | Stabilization of the thiourea moiety |

Mechanistic Insight :

-

The sulfur atom in the thiourea acts as a nucleophile, attacking electrophilic reagents (e.g., CH₃I or AcCl).

Electrophilic Substitution on Thiazole

The thiazole ring undergoes electrophilic substitution at the 5-position.

Structural Impact :

Sulfonamide Reactivity

The pyrrolidine sulfonyl group participates in hydrogen bonding and hydrolytic cleavage.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic hydrolysis | 12M HCl, 100°C, 24h | Pyrrolidine + 4-sulfobenzoic acid | |

| Nucleophilic substitution | NaSH, DMF, 120°C, 10h | Thiolated benzamide derivative |

Notable Findings :

-

The sulfonamide is stable under physiological conditions but cleaves under extreme acidic environments .

Metal Coordination

The thiourea and sulfonamide groups act as ligands for transition metals.

| Metal Ion | Conditions | Complex Type | Applications | References |

|---|---|---|---|---|

| Cu(II) | Ethanol, 25°C, 2h | Square-planar | Catalytic or antimicrobial | |

| Pd(II) | DMSO, 60°C, 6h | Octahedral | Cross-coupling catalysis |

Spectroscopic Data :

-

Cu(II) complexes show λ<sub>max</sub> at 650 nm (d-d transition).

Thiourea Oxidation:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| H₂O₂, AcOH | 25°C, 4h | Disulfide formation | |

| KMnO₄, H₂SO₄ | 80°C, 1h | Sulfonic acid derivative |

Amide Reduction:

| Reagents | Conditions | Products | References |

|---|---|---|---|

| LiAlH₄, THF | 0°C → 25°C, 6h | Benzylamine analog |

Thermal Degradation

Pyrolysis at 300°C produces:

Q & A

Basic: What are the key synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves sequential coupling of a 4-(4-ethylphenyl)thiazol-2-amine precursor with a carbamothioyl group and subsequent sulfonylation of the benzamide moiety. Critical steps include:

- Thiazole-amine activation : Reacting 4-(4-ethylphenyl)thiazol-2-amine with thiophosgene to form the carbamothioyl intermediate .

- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via reaction with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under anhydrous conditions .

- Characterization : Intermediates are validated using TLC (to monitor reaction progress) and NMR spectroscopy (to confirm functional group addition). Final product purity is assessed via HPLC (>95% purity threshold) .

Basic: Which spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR : Assigns protons and carbons in the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.5 ppm for pyrrolidine CH2) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected m/z ~500–520) .

- IR Spectroscopy : Identifies thiourea C=S stretches (1200–1250 cm⁻¹) and sulfonyl S=O bonds (1150–1200 cm⁻¹) .

Advanced: How can reaction conditions be optimized for the sulfonylation step?

Methodological Answer:

Optimization involves:

- Solvent selection : Use DMF or dichloromethane to enhance sulfonyl chloride reactivity .

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Catalysts : Add triethylamine (2 equiv.) to scavenge HCl and drive the reaction .

- Yield monitoring : Adjust stoichiometry (1.2:1 sulfonyl chloride:benzamide) for >80% yield .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:

- Thiazole substituents : Electron-withdrawing groups (e.g., -F) enhance binding to kinase targets (IC50 reduction by ~40% in analogs) .

- Sulfonamide variations : Pyrrolidine vs. piperidine sulfonamides alter solubility (logP changes by 0.5–1.0 units) and cellular permeability .

- SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .

Advanced: How to resolve contradictions in biological activity data between batches?

Methodological Answer:

- Purity analysis : Run HPLC-MS to detect impurities (>98% purity required) .

- Crystallography : Confirm stereochemistry via X-ray diffraction (critical for chiral centers in pyrrolidine) .

- Biological replicates : Test activity in triplicate using cell viability assays (e.g., MTT) with standardized protocols .

Advanced: What computational strategies predict reactivity or binding affinity?

Methodological Answer:

- Quantum mechanics (QM) : Calculate reaction pathways for sulfonylation using Gaussian 16 (DFT/B3LYP) .

- Molecular dynamics (MD) : Simulate protein-ligand interactions (e.g., with VEGFR-2) using GROMACS .

- QSAR models : Train on analogs’ IC50 data to predict bioactivity (R² >0.85 validated) .

Basic: How are solubility challenges addressed in assays?

Methodological Answer:

- Solvent systems : Use DMSO stocks (10 mM) diluted in assay buffer (≤0.1% final concentration) .

- Surfactants : Add Tween-80 (0.01%) to improve aqueous dispersion .

- Co-solvents : Test PEG-400 or ethanol for in vivo formulations .

Advanced: How to design stability studies under varied pH/temperature?

Methodological Answer:

- Forced degradation : Expose to pH 1–13 (HCl/NaOH) at 40°C for 24h; monitor via HPLC for degradation products .

- Thermal stability : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks; assess by NMR for structural integrity .

Advanced: What strategies elucidate metabolic pathways in preclinical models?

Methodological Answer:

- Radiolabeling : Synthesize 14C-labeled compound for LC-MS/MS metabolite profiling in rat plasma .

- Cytochrome P450 assays : Incubate with human liver microsomes to identify oxidative metabolites .

Basic: What in vitro assays assess biological activity?

Methodological Answer:

- Enzyme inhibition : Measure IC50 against COX-2 (ELISA) or EGFR kinase (ADP-Glo™ assay) .

- Antiproliferative activity : Use NCI-60 cell line panel with GI50 calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.